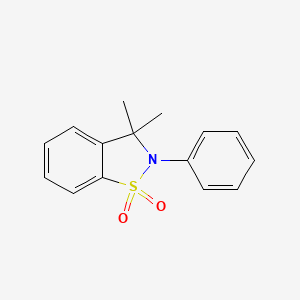![molecular formula C18H27ClN2O2 B14635406 Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate CAS No. 55296-34-9](/img/structure/B14635406.png)
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a butyl ester group, a chloro substituent, and a diazenyl linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate typically involves the reaction of 4-chloropentanoic acid with butanol in the presence of a dehydrating agent such as sulfuric acid to form the butyl ester. The diazenyl group is introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid, followed by coupling with the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or amines, depending on the nucleophile used.
Scientific Research Applications
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the chloro substituent may enhance binding affinity to certain proteins. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-chloro-4-[(E)-(2-methylbutan-2-yl)diazenyl]pentanoate
- Butyl 4-chloro-4-[(E)-(2-ethylbutan-2-yl)diazenyl]pentanoate
Uniqueness
Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate is unique due to its phenylpropan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
CAS No. |
55296-34-9 |
|---|---|
Molecular Formula |
C18H27ClN2O2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
butyl 4-chloro-4-(2-phenylpropan-2-yldiazenyl)pentanoate |
InChI |
InChI=1S/C18H27ClN2O2/c1-5-6-14-23-16(22)12-13-18(4,19)21-20-17(2,3)15-10-8-7-9-11-15/h7-11H,5-6,12-14H2,1-4H3 |
InChI Key |
HYEKDTQSXVBOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(C)(N=NC(C)(C)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


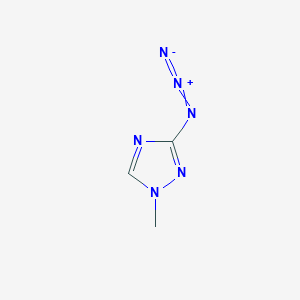
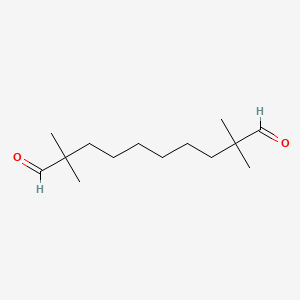
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
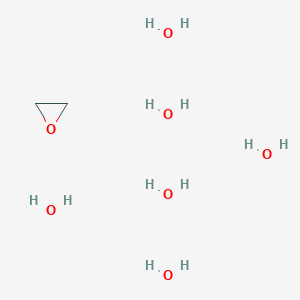
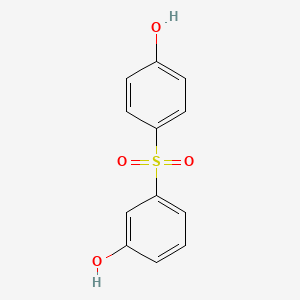
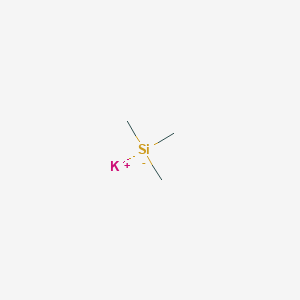
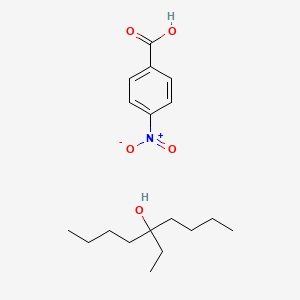
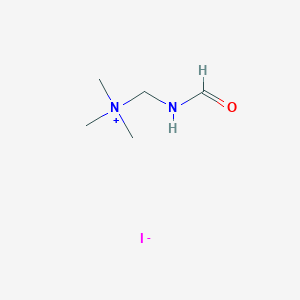
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)

![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)


